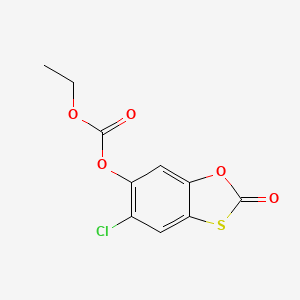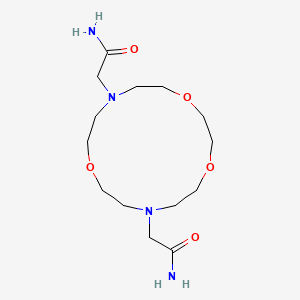![molecular formula C21H23N5OS B11711884 (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)
(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-5-[4-(dimetilamino)bencilideno]-2-{(2E)-[4-(dimetilamino)bencilideno]hidrazinilideno}-1,3-tiazolidin-4-ona es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de tiazolidinona, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno. La presencia de grupos dimetilamino y moieties bencilideno mejora aún más su reactividad química y su utilidad potencial en investigación e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2Z,5Z)-5-[4-(dimetilamino)bencilideno]-2-{(2E)-[4-(dimetilamino)bencilideno]hidrazinilideno}-1,3-tiazolidin-4-ona típicamente implica la condensación de 4-(dimetilamino)benzaldehído con tiosemicarbazida, seguida de ciclización. Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos o básicos para facilitar la formación del anillo de tiazolidinona. El proceso se puede resumir de la siguiente manera:
Reacción de condensación: 4-(dimetilamino)benzaldehído reacciona con tiosemicarbazida en presencia de un catalizador ácido para formar la hidrazona correspondiente.
Ciclización: La hidrazona se cicla en condiciones básicas para formar el anillo de tiazolidinona.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(2Z,5Z)-5-[4-(dimetilamino)bencilideno]-2-{(2E)-[4-(dimetilamino)bencilideno]hidrazinilideno}-1,3-tiazolidin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas, dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden dirigirse a las moieties bencilideno o al anillo de tiazolidinona, lo que lleva a diferentes productos reducidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los nucleófilos como los haluros de alquilo y los cloruros de acilo se pueden utilizar en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir diversas formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
Química
En química, (2Z,5Z)-5-[4-(dimetilamino)bencilideno]-2-{(2E)-[4-(dimetilamino)bencilideno]hidrazinilideno}-1,3-tiazolidin-4-ona se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología y medicina
En la investigación biológica y médica, este compuesto ha mostrado ser un agente terapéutico potencial. Su capacidad para interactuar con varios objetivos biológicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en las áreas de cáncer y enfermedades infecciosas. Los estudios han indicado que puede exhibir propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Industria
En el sector industrial, (2Z,5Z)-5-[4-(dimetilamino)bencilideno]-2-{(2E)-[4-(dimetilamino)bencilideno]hidrazinilideno}-1,3-tiazolidin-4-ona se puede utilizar en la producción de colorantes, pigmentos y otros productos químicos especiales. Su reactividad y estabilidad lo hacen adecuado para diversas aplicaciones, que incluyen recubrimientos y polímeros.
Mecanismo De Acción
El mecanismo de acción de (2Z,5Z)-5-[4-(dimetilamino)bencilideno]-2-{(2E)-[4-(dimetilamino)bencilideno]hidrazinilideno}-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. En sistemas biológicos, puede unirse a enzimas o receptores, modulando su actividad y conduciendo a efectos terapéuticos. La capacidad del compuesto para formar enlaces de hidrógeno y participar en interacciones π-π juega un papel crucial en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
4-(dimetilamino)benzaldehído: Un precursor en la síntesis del compuesto objetivo.
Tiosemicarbazida: Otro precursor utilizado en la síntesis.
Tiazolidinonas: Una clase de compuestos con características estructurales similares.
Singularidad
Lo que distingue a (2Z,5Z)-5-[4-(dimetilamino)bencilideno]-2-{(2E)-[4-(dimetilamino)bencilideno]hidrazinilideno}-1,3-tiazolidin-4-ona son sus funcionalidades duales bencilideno y dimetilamino, que mejoran su reactividad y aplicaciones potenciales. Su estructura única permite diversas modificaciones químicas e interacciones, lo que lo convierte en un compuesto valioso en varios campos de investigación e industriales.
Propiedades
Fórmula molecular |
C21H23N5OS |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(2Z,5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H23N5OS/c1-25(2)17-9-5-15(6-10-17)13-19-20(27)23-21(28-19)24-22-14-16-7-11-18(12-8-16)26(3)4/h5-14H,1-4H3,(H,23,24,27)/b19-13-,22-14+ |
Clave InChI |
WKAFOHLDKXQQKE-JWZHWXDPSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N/C(=N/N=C/C3=CC=C(C=C3)N(C)C)/S2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NN=CC3=CC=C(C=C3)N(C)C)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)


![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)
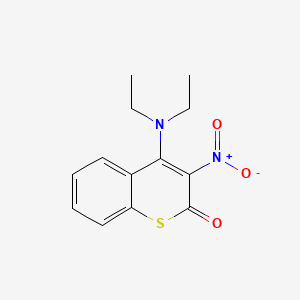
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)
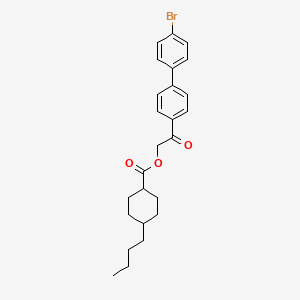
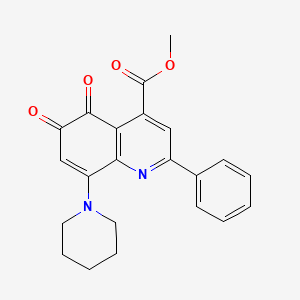
![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11711852.png)
![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)
